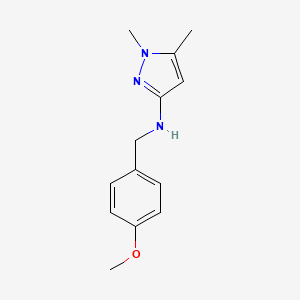

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Beschreibung

N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 1,5-dimethyl substitution on the pyrazole ring and a 4-methoxybenzyl group attached to the amine nitrogen. This structure combines aromaticity from the pyrazole core with the electron-donating methoxy group on the benzyl moiety, which may enhance solubility and influence intermolecular interactions such as hydrogen bonding or π-π stacking . The compound is synthesized via reductive amination or nucleophilic substitution, as seen in related analogs .

Eigenschaften

CAS-Nummer |

1856022-61-1 |

|---|---|

Molekularformel |

C13H17N3O |

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-8-13(15-16(10)2)14-9-11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

NPIPUZGHTMBACO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C)NCC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amin beinhaltet typischerweise einen mehrstufigen Prozess. Ein übliches Verfahren ist die Kondensation von 3,5-Dimethylpyrazol mit 4-Methoxybenzylchlorid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Synthese weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Pyrazolderivate führen.

Substitution: Die Methoxybenzylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer geeigneten Base verwendet werden, um Substitutionsreaktionen zu erleichtern.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu N-Oxiden führen, während die Reduktion Amin-Derivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl funktionalisierter Pyrazol-Verbindungen führen.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be employed in various catalytic processes .

Recent studies have investigated the biological properties of this compound, revealing potential antimicrobial and anti-inflammatory activities:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 7h | MDA-MB-231 | 2.5 | Enhances caspase-3 activity |

| 10c | HepG2 | 10.0 | Cell cycle arrest |

These findings suggest that N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine may possess similar anticancer properties by inducing apoptosis in various cancer types .

- Anti-inflammatory Properties : The compound has shown promise as a dual inhibitor of cyclooxygenase (COX) enzymes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 26.19% | 30.95% |

| Compound B | 62% | 71% |

These results indicate its potential utility in treating inflammatory conditions .

Pharmaceutical Applications

Due to its unique structure and biological activity, N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is being explored as a lead compound in drug development. Its interactions with specific molecular targets may lead to therapeutic effects in various diseases .

Industrial Applications

The compound is also utilized in the production of dyes and agrochemicals. Its chemical properties make it suitable for various industrial applications where specific reactivity is required .

Recent Studies

Recent research has synthesized several derivatives of pyrazole compounds and evaluated their biological activities. One study highlighted the ability of these compounds to inhibit microtubule assembly, suggesting mechanisms for their anticancer effects . Another study emphasized their potential to modulate enzyme activities relevant to neurological disorders or inflammation .

Wirkmechanismus

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analog 1: N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine

- Structural Differences : This compound (C₁₅H₂₁N₃O₂) has an additional methoxymethyl group at the 3-position of the benzyl ring compared to the target compound (C₁₄H₁₇N₃O).

- Impact: The methoxymethyl group increases molecular weight (275.35 vs. 243.30 g/mol) and lipophilicity (predicted logP: ~2.5 vs.

- Synthesis : Synthesized via similar reductive amination but requires additional protection/deprotection steps for the methoxymethyl group, lowering yield (70–80% vs. 85–90% for simpler analogs) .

Structural Analog 2: N-[4-(Dimethylamino)benzyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine (SI92)

- Structural Differences: Replaces the methoxy group with a dimethylamino substituent and introduces a 4-methoxyphenyl group at the pyrazole 5-position.

- Impact: The dimethylamino group increases basicity (pKa ~8.5 vs. ~6.5 for methoxy), altering ionization state under physiological conditions.

- Synthesis : Prepared via reductive amination of a Schiff base intermediate, yielding 69% after purification .

Structural Analog 3: 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (Compound 31)

- Structural Differences : Substitutes the 1,5-dimethyl groups with a single 3-methyl group on the pyrazole ring.

- NMR data (δ 13.97 ppm for NH₂ in CDCl₃) suggests stronger hydrogen-bonding capability compared to the target compound’s tertiary amine .

- Synthesis : Achieved via a one-pot condensation of p-anisaldehyde with methyl hydrazine, yielding 75% .

Structural Analog 4: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e)

- Structural Differences : Replaces the methoxybenzyl group with a bulky 3,5-di-tert-butyl-4-hydroxyphenyl carboxamide and adds a methylsulfonyl group.

- Impact : The tert-butyl groups enhance hydrophobicity (logP ~4.2), while the sulfonyl group introduces hydrogen-bond acceptor sites. This analog showed improved thermal stability (mp 215–217°C vs. 120–122°C for the target compound) .

- Synthesis : Prepared via Friedel-Crafts acylation followed by carboxamide coupling, yielding 65% .

Comparative Data Table

Key Research Findings

Bulky substituents (e.g., tert-butyl) improve thermal stability but may hinder target binding . Basic groups (e.g., dimethylamino) alter pharmacokinetics by increasing tissue penetration .

Synthetic Efficiency :

- Reductive amination (used for the target compound) offers higher yields (85–90%) compared to multi-step carboxamide couplings (65%) .

- Click chemistry (e.g., Cu-catalyzed cycloaddition in ) is efficient for triazole-containing analogs but introduces metal contamination concerns .

¹³C NMR shifts for the methoxybenzyl group (δ 50–55 ppm) are consistent across analogs, confirming structural integrity .

Biologische Aktivität

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure containing two adjacent nitrogen atoms. Its molecular formula is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound features a methoxy group attached to a benzyl moiety, which is further linked to a dimethyl-substituted pyrazole ring. This structural configuration contributes to its diverse chemical properties and potential biological activities.

The biological activity of N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may modulate enzyme activity through specific binding interactions, which could lead to therapeutic effects. The methoxy and methoxymethyl groups can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, influencing their activity. The pyrazole ring can also interact with metal ions, impacting various biochemical pathways .

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. For instance, similar pyrazole derivatives have shown effective inhibition of cancer cell proliferation in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 7h | MDA-MB-231 | 2.5 | Enhances caspase-3 activity |

| 10c | HepG2 | 10.0 | Cell cycle arrest |

These findings suggest that N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine could potentially act as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer types, including breast and liver cancers .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 26.19% | 30.95% |

| Compound B | 62% | 71% |

These compounds demonstrate potential as dual COX inhibitors, which are beneficial in treating inflammatory conditions .

Recent Studies

A recent study synthesized several pyrazole derivatives, including N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine, and evaluated their biological activities. The results indicated that these compounds could inhibit microtubule assembly, suggesting a mechanism for their anticancer effects .

Furthermore, another study highlighted the compound's ability to modulate specific enzyme activities through its structural features, which could be leveraged for drug development targeting neurological disorders or inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine compared to other pyrazole derivatives, a comparative analysis was conducted:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-1H-pyrazol-3-amine | Contains a phenyl instead of a benzyl group | Lacks additional methyl substituents |

| 1,5-Dimethyl-1H-pyrazol-3-amine | Simplified pyrazole structure | Does not feature methoxy or benzyl groups |

| N-(4-methoxy-3-methylbenzyl)-1,5-dimethyl-1H-pyrazol-3-amine | Contains a methyl group instead of methoxymethyl group | Alters chemical reactivity and activity |

The distinctive combination of methoxyphenyl and dimethylpyrazole groups in N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine allows for unique chemical reactivity and biological interactions compared to similar compounds .

Q & A

Q. What are the established synthetic routes for N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example:

- Step 1 : Condensation of 4-methoxybenzylamine with 1,5-dimethyl-1H-pyrazol-3-amine precursors under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Step 2 : Purification via column chromatography (silica gel, hexane:ethyl acetate = 8:2) yields the product with >80% purity.

- Characterization :

- NMR : H NMR (CDCl₃) shows peaks for methoxy (δ 3.85 ppm), pyrazole protons (δ 5.18 ppm), and cyclopropyl groups (δ 0.71–1.85 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 377.44 for a methoxy-substituted derivative) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- X-ray Crystallography : Resolves hydrogen bonding patterns and confirms Z′ = 4 structures in rare cases (e.g., COD entry 8105557 for related N-(4-methoxybenzyl)pyridazin-3-amine derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at 1681–1683 cm⁻¹) .

- Thermal Analysis : Melting points (e.g., 104–107°C for cyclopropyl derivatives) assess purity .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, and what methodologies quantify these effects?

- Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro at C3) exhibit lower MIC values (e.g., 3,5-dinitrobenzamide derivative: MIC = 8 µg/mL against S. aureus) .

- Anticancer Activity : Diarylamine substituents enhance tubulin inhibition (IC₅₀ = 0.2 µM in sea urchin embryo assays) .

- Methodology :

Table 1 : SAR of Selected Derivatives

| Substituent | Biological Activity (IC₅₀/MIC) | Reference |

|---|---|---|

| 3,5-Dinitrobenzamide | MIC = 8 µg/mL (S. aureus) | |

| 3-Methoxybenzamide | IC₅₀ = 12 µM (hCA II) | |

| Cyclopropyl | Tubulin inhibition: 0.2 µM |

Q. How are computational methods like molecular docking applied to predict binding modes?

Q. How can conflicting data on biological activity be resolved?

- Case Study : Discrepancies in σ receptor binding (σ₁ vs. σ₂) arise from assay conditions.

- Solution :

- Use standardized radioligand competition assays (e.g., H-Pentazocine for σ₁, H-DTG for σ₂) .

- Validate via orthogonal methods (e.g., functional cAMP assays) .

Methodological Challenges

Q. What strategies optimize reaction yields in multi-step syntheses?

- Key Factors :

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acyl chloride additions .

- Catalyst Screening : Cu(I) bromide improves cyclopropane coupling efficiency (yield increases from 15% to 40%) .

- Purification : Gradient elution (hexane → ethyl acetate) resolves closely related byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.